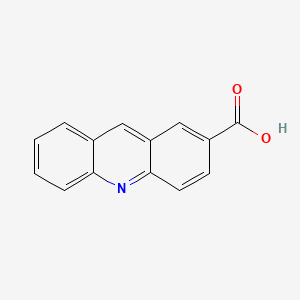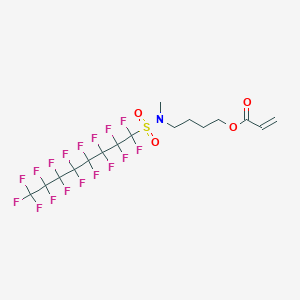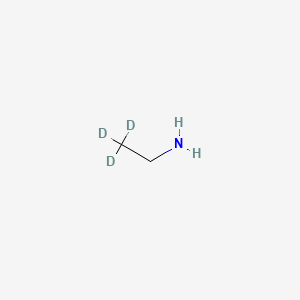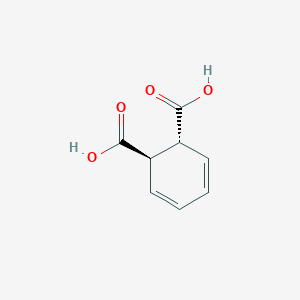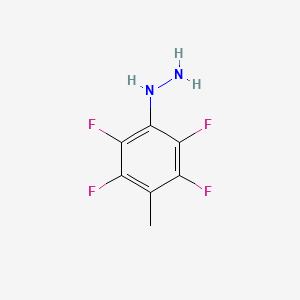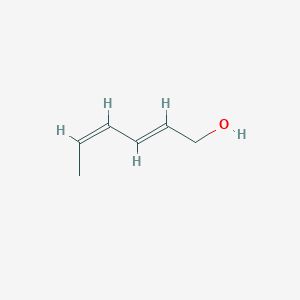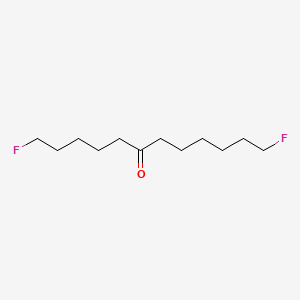
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a chemical compound with the molecular formula C5H2F7NO It is known for its unique structure, which includes a heptafluorobutyl group attached to the isocyanic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the reaction of heptafluorobutyl alcohol with isocyanic acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of solvents such as toluene or diethyl ether to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into other functional groups.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the heptafluorobutyl group into various molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The ester is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester exerts its effects involves its interaction with various molecular targets. The heptafluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isocyanic acid moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can be compared with other similar compounds, such as:
Isocyanic acid, hexamethylene ester: This compound has a different alkyl group, which affects its chemical properties and applications.
Isocyanic acid, o-tolyl ester: The presence of a tolyl group instead of a heptafluorobutyl group results in different reactivity and uses.
Methacrylic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester: This compound has a similar heptafluorobutyl group but a different functional group, leading to distinct applications.
The uniqueness of this compound lies in its combination of the isocyanic acid moiety with the heptafluorobutyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
377-00-4 |
|---|---|
Molecular Formula |
C5H2F7NO |
Molecular Weight |
225.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H2F7NO/c6-3(7,1-13-2-14)4(8,9)5(10,11)12/h1H2 |
InChI Key |
NLGMQMZUOBUPCW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


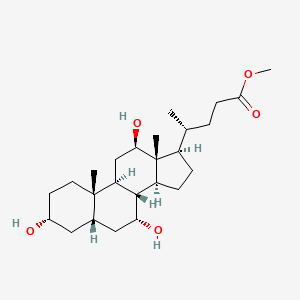
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
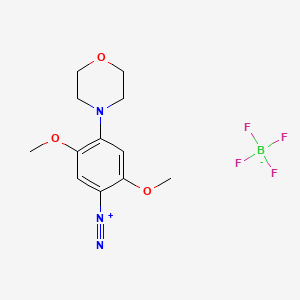
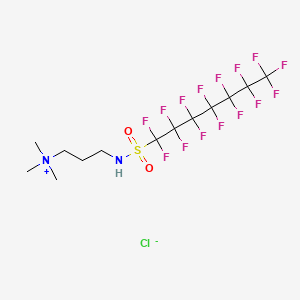
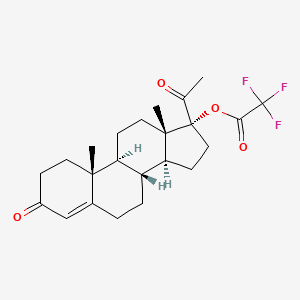
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
